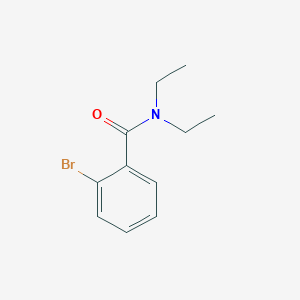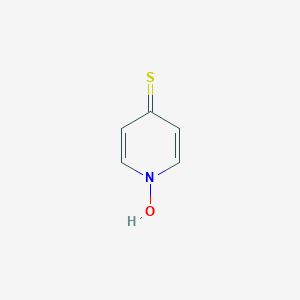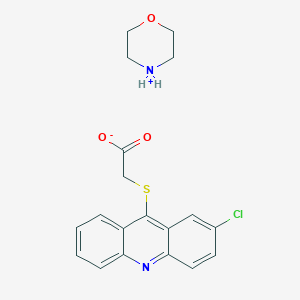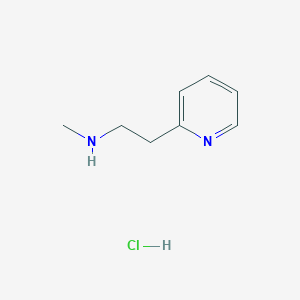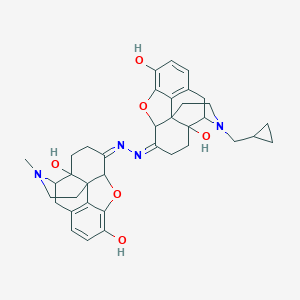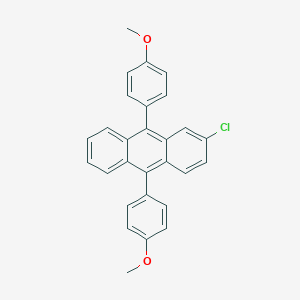
Piperdial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperdial is a natural compound that is found in a variety of plants, including black pepper, long pepper, and ginger. It is known for its unique chemical structure and its potential applications in the field of scientific research. In
Applications De Recherche Scientifique
Anti-Inflammatory and Anti-Arthritic Effects
Piperdial, found in black pepper, has demonstrated significant anti-inflammatory and anti-arthritic effects. A study by Bang et al. (2009) revealed that piperdial inhibited the expression of inflammatory markers and reduced pain and arthritis symptoms in animal models. This points to its potential use in the treatment of arthritis.
Medicinal Uses and Anti-Inflammatory Effects
The genus Piper, which includes Piperdial, has been traditionally used for treating inflammatory and respiratory diseases. A systematic review by Lima et al. (2020) highlights the ethnobotanical and anti-inflammatory applications of Piper species, including their use in treating asthma and bronchitis.
Antitumor and Anti-Metastatic Properties
Piperdial has demonstrated antitumor and anti-metastatic effects. Hwang et al. (2011) found that piperdial inhibits tumor invasion and migration in cancer cells. Its ability to modulate key cancer-related pathways suggests its potential as an anticancer agent.
Antidepressant and Anxiolytic Effects
Emon et al. (2021) investigated the antidepressant and anxiolytic effects of Piper nigrum, containing piperdial. Their findings suggest potential therapeutic applications for mental health disorders.
Bioactivity and Therapeutic Applications
Piperdial's bioactivity and therapeutic potential have been widely recognized. Stojanović-Radić et al. (2019) reviewed its applications, noting its immunomodulatory, hepatoprotective, antioxidant, and antimetastatic properties, which are vital for general human health.
Phytochemical and Biological Activities
Salehi et al. (2019) conducted a comprehensive review on Piper species, including Piperdial, emphasizing their phytochemical and biological activities. They found that these plants have significant therapeutic potential against several chronic disorders due to their anti-inflammatory and neuropharmacological activities.
Enhanced Bioavailability of Drugs
Atal et al. (1981) found that piperdial enhances the bioavailability of certain drugs, suggesting its use in improving drug absorption and metabolism.
Potential for Translational Research
Yadav et al. (2020) reviewed the traditional use and pharmacological profile of Piper longum, highlighting its potential for future translational research in treating various diseases.
Pharmacology and Therapeutic Uses
The pharmacology and therapeutic uses of Piper species, including Piperdial, have been explored by Gutierrez et al. (2013), demonstrating its potential in treating numerous health conditions ranging from cancer to neurological disorders.
Piperine and Its Derivatives
Chavarria et al. (2016) highlighted the therapeutic potential of piperine and its derivatives, including piperdial, in treating various diseases. Their review suggests that piperdial-based compounds could be developed as new drugs.
Piperdial in Breast Cancer Treatment
Do et al. (2013) investigated the antitumor efficacy of piperdial in treating HER2-overexpressing breast cancer cells, indicating its potential as a preventive and treatment agent for breast cancer.
Propriétés
Numéro CAS |
100288-36-6 |
|---|---|
Nom du produit |
Piperdial |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3aR,4S,5S,8R,8aR)-4-hydroxy-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1 |
Clé InChI |
XXMVNOYKYOCDTD-OMRNGCIESA-N |
SMILES isomérique |
C[C@H]1C=C([C@@H]([C@H]([C@H]2[C@@H]1CC(C2)(C)C)O)C=O)C=O |
SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
SMILES canonique |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
Autres numéros CAS |
100288-36-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



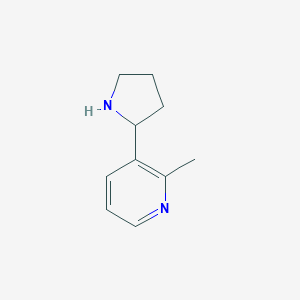
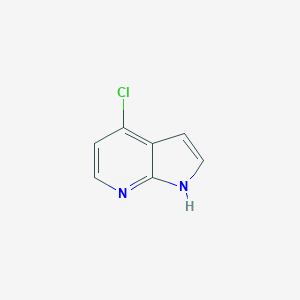
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)
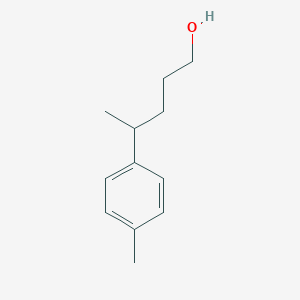
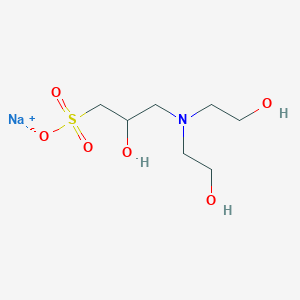
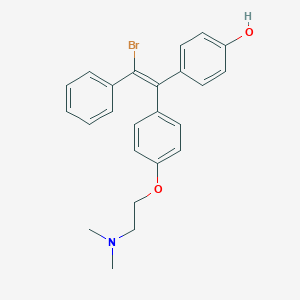
![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
